2-(3-iodopropoxy)tetrahydro-2H-pyran
Overview
Description
“2-(3-iodopropoxy)tetrahydro-2H-pyran” is a chemical compound with the molecular formula C8H15IO2 . It has a molecular weight of 270.11 . The systematic names for this compound include this compound, 3-(tetrahydro-2H-pyran-2-yloxy)propyl iodide, and 3-iodopropyltetrahydro-2H-pyran-2-yl ether .
Molecular Structure Analysis
The InChI string for “this compound” is InChI=1S/C8H15IO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-7H2 . This indicates the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure.Scientific Research Applications
Synthesis and Characterization
- 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran and related compounds have been synthesized for studying their reactions with iodine and their ligation with various metals like Ru(II), Cu(I), and Hg(II). These reactions aid in understanding the bonding and structural properties of such compounds (Singh et al., 2001).
Kinetic and Mechanism Studies
- The kinetics and mechanism of the pyrolysis of 2-(4-substituted-phenoxy)tetrahydro-2H-pyranes in the gas-phase have been explored, providing insights into the thermal stability and reaction pathways of such compounds (Álvarez-Aular et al., 2018).
Cyclization Techniques
- Iron(III)-catalyzed Prins-type cyclization using homopropargylic alcohol for synthesizing 2-alkyl-4-halo-5,6-dihydro-2H-pyrans has been demonstrated, showcasing a method for creating complex molecular structures (Miranda et al., 2003).
Diastereoselective Synthesis
- Novel methods for the diastereoselective synthesis of tetrahydro-2H-pyrans, such as the iodine-catalyzed allylation of tetrahydro-2H-pyranol, have been developed. This aids in the construction of complex organic molecules with specific stereochemistry (Yadav et al., 2013).
Synthesis of Complex Molecules
- PdII-catalyzed formation of tetrahydro- and 3,6-dihydro[2H]pyran rings has been studied for the stereospecific synthesis of such compounds, important in creating multifunctional molecules with specific arrangements (Uenishi et al., 2005).
Reactivity and Transformation Studies
- Research into the reactivity and transformation of tetrahydro-2H-pyran compounds, such as the synthesis and fragmentation studies of dithiolopyranthione, provides insights into the chemical behavior and potential applications of these compounds (Pimkov et al., 2013).
Enzyme Inhibitors and Medicinal Applications
- Certain tetrahydro-2H-pyran derivatives have been found to inhibit enzymes like 3-hydroxy-3-methylglutaryl-coenzyme A reductase, indicating potential medicinal applications in areas such as cholesterol management (Prugh et al., 1990).
Antioxidant and Antihypertensive Properties
- Derivatives of tetrahydro-2H-pyran, isolated from seaweed, have shown antioxidative and angiotensin-converting enzyme inhibitory properties, suggesting potential as natural supplements for managing hypertension (Maneesh & Chakraborty, 2018).
Organocatalytic Synthesis
- Organocatalyzed cascade processes have been utilized for the synthesis of chiral substituted 3-amino tetrahydro-2H-pyran-2-ones, demonstrating the versatility of these compounds in creating complex, chirally pure substances (Han et al., 2019).
Novel Synthesis Approaches
- Methods like tandem SN2'-Prins cyclization have been developed for the direct synthesis of 2,3,4,6-tetrasubstituted tetrahydro-2H-pyrans. This highlights the adaptability of 2H-pyran compounds in synthesizing diverse, complex molecular structures (Scoccia et al., 2017).
Educational Applications
- Synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran is used in educational settings to illustrate key organic chemistry concepts like Markownikov Addition and protecting groups, demonstrating the compound's utility in teaching advanced chemistry concepts (Brisbois et al., 1997).
Overcoming Drug Resistance
- Novel platinum compounds, like 2-(4-(tetrahydro-2H-pyran-2-yloxy)-undecyl)-propane-1,3-diamminedichloroplatinum(II), have been developed to overcome cisplatin resistance and induce apoptosis through different mechanisms, illustrating the potential for tetrahydro-2H-pyran derivatives in cancer therapy (Dietrich et al., 2008).
Undergraduate Research Projects
- Tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran synthesis is used in undergraduate organic laboratories to investigate environmentally friendly reactions, promoting research into green chemistry applications (Dintzner et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
2-(3-iodopropoxy)oxane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15IO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUGTWGUWOJILO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452714 | |
Record name | 2-(3-iodopropoxy)tetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52103-12-5 | |
Record name | 2-(3-iodopropoxy)tetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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